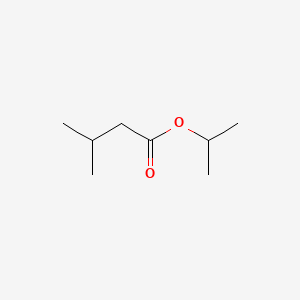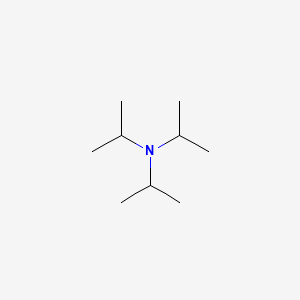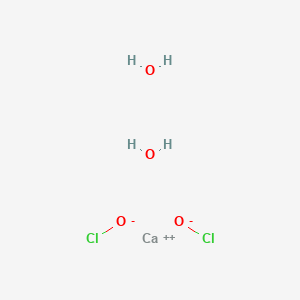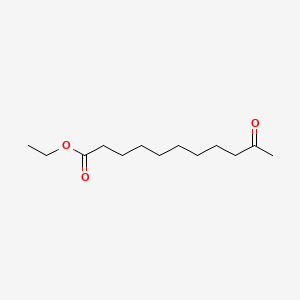
Ethyl 10-oxoundecanoate
Overview
Description
Ethyl 10-oxoundecanoate, also known as this compound, is an organic compound with the molecular formula C13H24O3. It is a derivative of undecanoic acid, where the carboxylic acid group is esterified with ethanol, and an oxo group is introduced at the 10th carbon position. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Ethyl 10-oxoundecanoate, also known as Undecanoic acid, 10-oxo-, ethyl ester, is a chemical compound with the molecular formula C13H24O3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound is involved in the synthesis of potentially biologically active o- and n-containing macroheterocycles . The compound is converted from undec-10-enal via the Tishchenko disproportionation reaction .
Biochemical Pathways
This compound is involved in the synthesis of macroheterocycles . The compound is first converted from undec-10-enal to undec-10-enyl undec-10-enoate via the Tishchenko disproportionation reaction . This is followed by the Wacker–Tsuji oxidation of undec-10-enyl undec-10-enoate, which results in the formation of 10-oxoundecanyl 10-oxoundecanoate . Finally, the [1+1]-condensation of 10-oxoundecanyl-10-oxoundecenoate with hydrazine hydrate or malonic, glutaric, or adipic acid dihydrazides leads to the synthesis of four macroheterocycles .
Result of Action
The result of the action of this compound is the synthesis of potentially biologically active O- and N-containing macroheterocycles . These macroheterocycles could have various applications in the field of organic chemistry and medicinal chemistry.
Action Environment
It is known that the synthesis of the compound from undec-10-enal involves reactions that are catalyzed by specific substances . Therefore, the presence and concentration of these substances in the environment could potentially influence the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 10-oxoundecanoate can be synthesized through the esterification of 10-oxoundecanoic acid with ethanol. The reaction typically involves refluxing the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of undecanoic acid, 10-oxo-, ethyl ester often involves the catalytic hydrogenation of undecylenic acid followed by oxidation to introduce the oxo group. The resulting 10-oxoundecanoic acid is then esterified with ethanol under controlled conditions to produce the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 10-oxoundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A saturated fatty acid with similar chain length but without the oxo group.
Ethyl undecanoate: An ester of undecanoic acid without the oxo group.
10-oxoundecanoic acid: The parent acid of undecanoic acid, 10-oxo-, ethyl ester.
Uniqueness
Ethyl 10-oxoundecanoate is unique due to the presence of both an ester and an oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxo group enhances its ability to participate in oxidation and reduction reactions, while the ester group makes it more versatile in substitution reactions .
Properties
IUPAC Name |
ethyl 10-oxoundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBJEWXKXBILDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337212 | |
| Record name | Ethyl 10-oxoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36651-38-4 | |
| Record name | Ethyl 10-oxoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


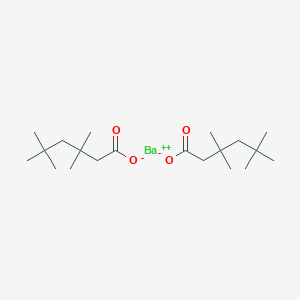
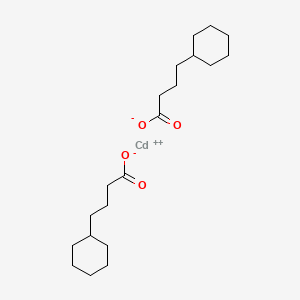

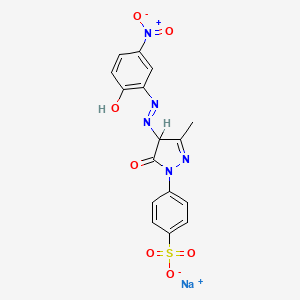
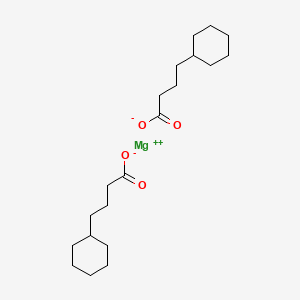
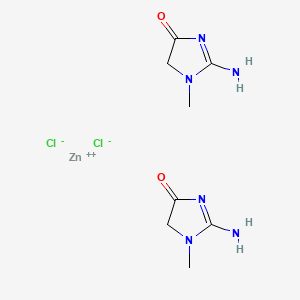
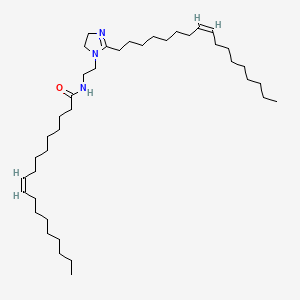
![2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid](/img/structure/B1593740.png)
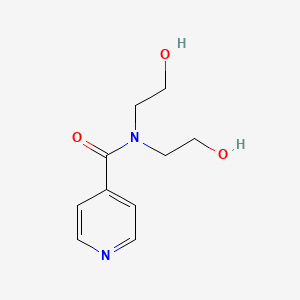

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol](/img/structure/B1593746.png)
